(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid
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Description
(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid involves the protection of the hydroxyl group, followed by the addition of the Boc-amino group, and then deprotection of the hydroxyl group to yield the final product.
Starting Materials
4-hydroxycyclohexanecarboxylic acid, Boc-anhydride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO3), Ethyl acetate, Methanol, Wate
Reaction
Step 1: Protection of the hydroxyl group, 4-hydroxycyclohexanecarboxylic acid is dissolved in DMF and treated with DIPEA. Boc-anhydride is added dropwise to the solution and the reaction mixture is stirred at room temperature for 24 hours. The resulting product is then precipitated with ethyl acetate and filtered to yield the protected intermediate., Step 2: Addition of the Boc-amino group, The protected intermediate is dissolved in DCM and treated with Boc-protected amino acid and DIPEA. The reaction mixture is stirred at room temperature for 24 hours. The resulting product is then precipitated with ethyl acetate and filtered to yield the Boc-protected intermediate., Step 3: Deprotection of the hydroxyl group, The Boc-protected intermediate is dissolved in methanol and treated with HCl. The reaction mixture is stirred at room temperature for 24 hours. The resulting product is then neutralized with NaOH and extracted with DCM. The organic layer is washed with water and NaHCO3, dried over Na2SO4, and concentrated under reduced pressure to yield the final product, (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid.
properties
IUPAC Name |
(2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDDDVVNKUBCL-RTBKNWGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid |
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